molecular formula C13H13FN2O2S B2930241 Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1338683-69-4

Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2930241
CAS No.: 1338683-69-4
M. Wt: 280.32
InChI Key: TUROPDBYWTUUOQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate is a substituted thiazole derivative characterized by a 1,3-thiazole core substituted with a 3-fluoroanilino group at position 2, a methyl group at position 4, and an ethyl carboxylate ester at position 3. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, conferring unique electronic and steric properties that enhance their bioactivity and utility in medicinal chemistry .

This compound is structurally related to intermediates in the synthesis of therapeutic agents such as febuxostat, a xanthine oxidase inhibitor used to treat hyperuricemia .

Properties

IUPAC Name

ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUROPDBYWTUUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:

  • Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with a halogenated compound under specific conditions.

  • Introduction of the Fluoroanilino Group: The 3-fluoroanilino group is introduced through a nucleophilic substitution reaction.

  • Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of thiazolidines.

  • Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ethyl ester group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Thiazole sulfoxides and sulfones.

  • Reduction Products: Thiazolidines.

  • Substitution Products: Various substituted thiazoles and esters.

Scientific Research Applications

Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

Compound Name Substituents (Positions 2, 4, 5) Key Functional Groups Biological Activity/Application CAS No. Reference
Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate 3-fluoroanilino (2), methyl (4), ethyl carboxylate (5) Fluoroaryl, ester Intermediate for xanthine oxidase inhibitors (e.g., febuxostat) Not explicitly listed
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate 4-fluoro-3-methylphenyl (2), methyl (4), ethyl carboxylate (5) Fluoroalkyl, ester Research chemical (structural analogue) 2089257-57-6
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate 3-formyl-4-hydroxyphenyl (2), methyl (4), ethyl carboxylate (5) Aldehyde, phenol Febuxostat intermediate 161798-01-2
Ethyl 2-(o-tolylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate o-tolylamino (2), trifluoromethyl (4), ethyl carboxylate (5) Trifluoromethyl, aryl Synthetic intermediate for bioactive molecules 918793-30-3
Ethyl 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylate 4-chlorobenzylamino (2), methyl (4), ethyl carboxylate (5) Chloroaryl, ester Hypoglycemic activity in NIDDM models Not explicitly listed

Key Observations:

Substituent Position 2: The 3-fluoroanilino group in the target compound contrasts with 3-formyl-4-hydroxyphenyl (in febuxostat intermediates) and 4-chlorobenzylamino groups (in hypoglycemic agents). Electron-withdrawing groups like fluoro or chloro enhance metabolic stability but may reduce solubility compared to polar substituents (e.g., hydroxyl or formyl) .

Biological Activity: Compounds with 4-chlorobenzylamino substituents (e.g., BAC derivatives) exhibit hypoglycemic effects via mechanisms linked to insulin sensitization . 3-formyl-4-hydroxyphenyl analogues are critical intermediates in synthesizing febuxostat, which targets xanthine oxidase .

Synthetic Routes: The target compound shares synthetic pathways with other ethyl thiazole carboxylates, such as condensation of substituted anilines with thiazole precursors under basic conditions (e.g., using potassium carbonate in methanol/water) . In contrast, trifluoromethyl-substituted thiazoles (e.g., CAS 918793-30-3) often require specialized fluorination or coupling steps, increasing synthetic complexity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight Melting Point Solubility (Predicted) LogP
This compound ~279.3* Not reported Moderate (ester group) ~2.5*
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate 279.33 Not reported Low (hydrophobic substituents) ~3.1
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate 291.32 Not reported Moderate (polar formyl and hydroxyl) ~1.8
Ethyl 2-(o-tolylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 300.28 Not reported Low (trifluoromethyl) ~3.4

*Estimated based on structural similarity.

Key Observations:

  • Trifluoromethyl groups significantly increase hydrophobicity, as seen in CAS 918793-30-3, which may limit bioavailability without formulation aids .

Biological Activity

Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound has the molecular formula C13H13FN2O2SC_{13}H_{13}FN_2O_2S and features a thiazole ring, which is known for various biological activities. The presence of a fluorine atom and an aniline moiety contributes to its pharmacological profile.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate moderate activity against both gram-positive and gram-negative bacteria.

Microorganism MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli200
Bacillus subtilis150
Candida albicans300

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro assays on various cancer cell lines. The compound exhibited significant cytotoxic effects, particularly against human breast adenocarcinoma (MCF7) and liver hepatocellular carcinoma (HepG2) cell lines.

Cell Line IC50 (µM)
MCF74.5
HepG28.0
A278010.0

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties. It has shown competitive inhibition against glycogen synthase kinase 3 beta (GSK-3β), with an IC50 value of 8 nM. This inhibition may contribute to its anticancer effects by modulating pathways involved in cell proliferation and survival.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : In a clinical setting, a derivative of this compound was tested against multi-drug resistant strains of Staphylococcus aureus, demonstrating significant antibacterial activity that warrants further investigation for use in treating resistant infections .
  • Case Study on Cancer Treatment : A research group conducted a study on the effects of this compound on MCF7 cells, revealing that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent .

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